
5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid typically involves the azo coupling reaction between 2,3-dihydro-6-methyl-2-oxo-1H-benzimidazole and barbituric acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the diazotization of the benzimidazole derivative followed by coupling with barbituric acid to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of the corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole and barbituric acid moieties.
Reduction: Corresponding amines from the cleavage of the azo bond.
Substitution: Various substituted benzimidazole derivatives.
科学研究应用
5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid has several scientific research applications:
Chemistry: Used as a pigment in the synthesis of dyes and inks due to its stability and vibrant color.
Biology: Investigated for its potential use in biological staining and as a marker in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as an antineoplastic agent.
Industry: Widely used in the coloring of plastics, rubber, and other materials due to its excellent heat stability and resistance to migration
作用机制
The mechanism of action of 5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid is primarily related to its ability to interact with biological molecules through its azo and benzimidazole moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
Pigment Orange 5: Another azo compound used as a pigment with similar applications.
Pigment Red 1: A related azo compound with different substituents on the aromatic ring, leading to variations in color and stability.
Pigment Yellow 1: An azo compound with a different chromophore, resulting in a yellow color.
Uniqueness
5-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azobarbituric acid is unique due to its specific combination of benzimidazole and barbituric acid moieties, which confer distinct chemical and physical properties. Its stability, vibrant color, and resistance to heat and migration make it particularly valuable in industrial applications .
属性
分子式 |
C16H12N8O7 |
|---|---|
分子量 |
428.32 g/mol |
IUPAC 名称 |
5-(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)-5-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H12N8O7/c1-4-2-6-7(18-13(29)17-6)3-5(4)16(11(27)21-15(31)22-12(16)28)24-23-8-9(25)19-14(30)20-10(8)26/h2-3,8H,1H3,(H2,17,18,29)(H2,19,20,25,26,30)(H2,21,22,27,28,31) |
InChI 键 |
RUDLEBKRFQBNJU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C3(C(=O)NC(=O)NC3=O)N=NC4C(=O)NC(=O)NC4=O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



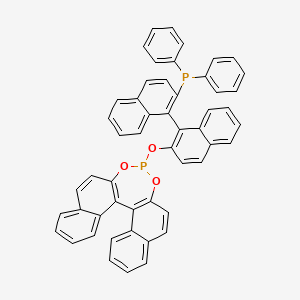
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14791452.png)
![3-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14791459.png)
![5-([1,1'-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide](/img/structure/B14791468.png)
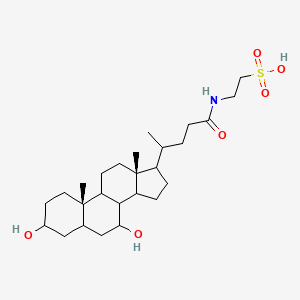
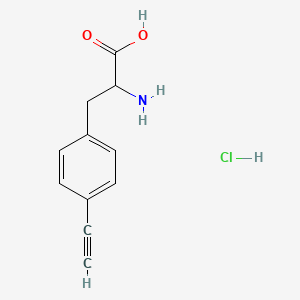
![2-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14791484.png)
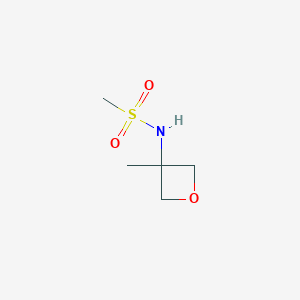
![[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14791493.png)
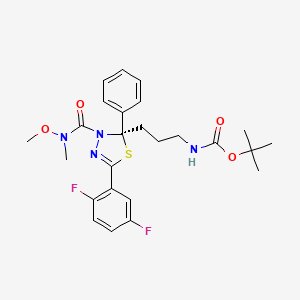
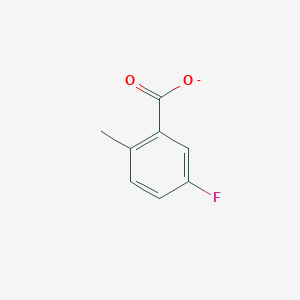
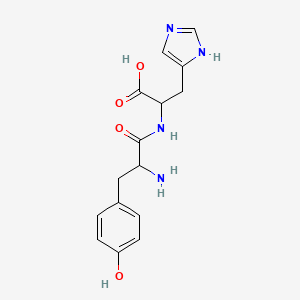
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate](/img/structure/B14791529.png)
